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3,5-Dimethyl-1,2,4-trithiolane - 23654-92-4

3,5-Dimethyl-1,2,4-trithiolane

Catalog Number: EVT-299819
CAS Number: 23654-92-4
Molecular Formula: C4H8S3
Molecular Weight: 152.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Dimethyl-1,2,4-trithiolane is a heterocyclic organosulfur compound known for its pungent, roasted meat-like aroma. It exists as cis and trans isomers. [] It is found naturally in various food sources, particularly those that undergo thermal processing, like roasted meat and durian fruit. [, ] While it contributes significantly to the desirable aroma of these foods, its presence has also been linked to the artificial ripening of fruits using calcium carbide. []

Thialdine

Relevance: Thialdine is a significant sulfur-containing volatile compound found in durian fruit alongside 3,5-Dimethyl-1,2,4-trithiolane []. In the wild edible plant Acacia pennata, thialdine is the dominant flavor component, reaching up to 79.51% of the total volatile content []. This highlights the importance of sulfur compounds in shaping the aroma profile of various plants, including those where 3,5-Dimethyl-1,2,4-trithiolane is a key volatile.

1,2,4-Trithiolane

Relevance: Like 3,5-Dimethyl-1,2,4-trithiolane, 1,2,4-trithiolane is found in the volatile profile of durian fruit [, ]. This structural similarity suggests a possible shared biosynthetic pathway or precursor in the durian fruit. Additionally, the presence of both compounds in durian underscores the rich diversity of sulfur-containing volatiles contributing to the fruit's unique aroma.

1,3,5-Trithiane

Relevance: 1,3,5-Trithiane is identified in the volatile profile of both durian fruit [] and Lentinus edodes mushrooms [], showcasing its presence in diverse edible species. While structurally distinct from 3,5-Dimethyl-1,2,4-trithiolane, its presence in these organisms suggests a broader role of cyclic sulfur compounds in plant and fungal biochemistry and their contribution to flavor profiles.

Relevance: While not a sulfur-containing compound, ethyl 2-methylbutanoate is the most impactful non-sulfurous odorant in durian fruit []. This highlights the complex interplay of various chemical classes, including esters and sulfur compounds like 3,5-Dimethyl-1,2,4-trithiolane, in shaping the overall aroma of durian.

Diethyl Disulfide

Relevance: Diethyl disulfide is identified as a major volatile compound in several durian cultivars alongside 3,5-Dimethyl-1,2,4-trithiolane, particularly those where sulfur-containing volatiles are predominant []. This further emphasizes the diversity of sulfur compounds in durian and suggests a potential contribution of diethyl disulfide to the overall strong aroma of certain cultivars.

Diethyl Trisulfide

Relevance: Similar to diethyl disulfide, diethyl trisulfide is found as a major volatile in durian cultivars abundant in sulfur-containing volatiles, alongside 3,5-Dimethyl-1,2,4-trithiolane []. This suggests that both disulfides and trisulfides, along with other sulfur-containing compounds, contribute to the complex and potent aroma profile of durian fruit.

2,4-Dimethyl-3-thiazoline

Relevance: 2,4-Dimethyl-3-thiazoline is identified as a key meat-like flavor compound formed during the extrusion of wheat flour with added cysteine []. The presence of this compound in a model system designed to understand meat flavor development highlights the potential role of cysteine degradation in forming sulfur-containing volatiles like 3,5-Dimethyl-1,2,4-trithiolane, which is also found in cooked meat [].

2-Methylthiazolidine

Relevance: Like 2,4-Dimethyl-3-thiazoline, 2-Methylthiazolidine is a significant product in model systems studying the formation of meat-like flavors from cysteine degradation [, ]. This strengthens the link between cysteine breakdown and the generation of sulfur-containing volatiles, suggesting a possible shared pathway for forming these compounds, including 3,5-Dimethyl-1,2,4-trithiolane, in cooked meat.

2,4,6-Trimethyl-perhydro-1,3,5-dithiazine

Relevance: This compound, along with 3,5-Dimethyl-1,2,4-trithiolane, contributes to the characteristic flavor of fried chicken []. Their co-occurrence in cooked meat suggests that both compounds might originate from similar precursors or reaction pathways during thermal processing.

4, 6‐Dimethyl‐2,3,5,7‐tetrathiaoctane

Relevance: This compound was recently identified as a constituent of roasted pork meat and was successfully synthesized from 3,5-Dimethyl-1,2,4-trithiolane []. This synthesis suggests a potential biosynthetic link between the two compounds in the context of meat flavor development during cooking.

3,6-Dimethyl-1,2,4,5-tetrathiane

Relevance: This compound is a major product formed in Maillard reaction mixtures of cysteine and ribose, a model system used to study flavor development in cooked food []. The presence of 3,6-Dimethyl-1,2,4,5-tetrathiane in such a model, along with other sulfur-containing heterocycles, suggests that similar reactions involving cysteine might contribute to the formation of 3,5-Dimethyl-1,2,4-trithiolane in various food matrices.

S-Alkyl Esters of Alkylthiocarboxylic Acids

Relevance: These compounds, along with 3,5-Dimethyl-1,2,4-trithiolane, were identified as uncommon plant volatiles in durian fruit []. This finding highlights the presence of diverse and unusual sulfur-containing compounds in durian, contributing to its complex aroma profile.

Overview

3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing organic compound classified as a trithiolane. It is characterized by a six-membered aliphatic saturated heterocycle consisting of three sulfur atoms and two carbon atoms. This compound is notable for its strong sulfurous flavor and aroma, often described as "beefy" or "meaty," and has been detected in various food sources such as crustaceans, nuts, and potatoes. Its unique properties make it a potential biomarker for the consumption of these foods .

Source and Classification

3,5-Dimethyl-1,2,4-trithiolane can be synthesized through specific chemical reactions involving acetaldehyde and hydrogen sulfide. It falls under the category of flavoring agents and is not typically used in fragrances due to its strong odor . The compound's CAS Registry Number is 23654-92-4, and it is recognized in various chemical databases for its structural and biochemical significance .

Synthesis Analysis

Methods

The synthesis of 3,5-Dimethyl-1,2,4-trithiolane primarily involves the condensation of acetaldehyde with hydrogen sulfide. This reaction is facilitated by an acid catalyst under controlled conditions to optimize yield and purity.

Technical Details

  1. Reagents: Acetaldehyde and hydrogen sulfide.
  2. Catalyst: Acid catalyst (e.g., sulfuric acid).
  3. Conditions: The reaction typically requires careful temperature control to prevent side reactions.
  4. Purification: Post-synthesis, the compound can be purified through distillation or crystallization methods to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular formula of 3,5-Dimethyl-1,2,4-trithiolane is C4H8S3C_4H_8S_3, with a molecular weight of approximately 152.301 g/mol . The structure consists of three sulfur atoms arranged in a cyclic formation with two methyl groups attached to the carbon backbone.

Data

  • IUPAC Name: 3,5-Dimethyl-1,2,4-trithiolane
  • InChIKey: HFRUNLRFNNTTPQ-UHFFFAOYSA-N
  • Molecular Geometry: The compound exhibits a non-planar structure due to steric hindrance from the methyl groups.
Chemical Reactions Analysis

Reactions

3,5-Dimethyl-1,2,4-trithiolane participates in various chemical reactions including:

  1. Oxidation:
    • Reactants: Hydrogen peroxide or potassium permanganate.
    • Products: Sulfoxides and sulfones.
    • Conditions: Mild conditions generally suffice for these transformations.
  2. Reduction:
    • Reactants: Lithium aluminum hydride or sodium borohydride.
    • Products: Thiols and sulfides.
    • Conditions: Low temperatures and inert atmospheres are necessary to minimize side reactions.
  3. Substitution:
    • Reactants: Halogenating agents (e.g., chlorine or bromine).
    • Products: Halogenated derivatives of the compound.
    • Conditions: Controlled temperature and suitable solvents are required for effective substitution reactions.
Mechanism of Action

The mechanism of action for 3,5-Dimethyl-1,2,4-trithiolane involves its interaction with various biological targets. The sulfur atoms within the compound are reactive sites that can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows the compound to modulate enzyme activity and influence cellular signaling pathways.

Additionally, its ability to undergo oxidation-reduction reactions enables it to participate in redox processes within biological systems. These interactions can lead to alterations in gene expression related to oxidative stress responses and metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or solid depending on purity.
  • Odor: Strong sulfurous scent often described as meaty or beefy.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard conditions but sensitive to oxidation.
  • Reactivity: Engages readily in oxidation-reduction reactions due to the presence of sulfur atoms.

Relevant data indicates that this compound can significantly influence biochemical pathways due to its reactive nature .

Applications

3,5-Dimethyl-1,2,4-trithiolane has several scientific applications:

  1. Flavoring Agent: Used in food industries for its distinctive flavor profile.
  2. Biochemical Research: Investigated for its role in cellular signaling and oxidative stress responses.
  3. Potential Biomarker: Its presence in certain foods makes it a candidate for studies related to dietary intake and metabolism .

Properties

CAS Number

23654-92-4

Product Name

3,5-Dimethyl-1,2,4-trithiolane

IUPAC Name

3,5-dimethyl-1,2,4-trithiolane

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

InChI

InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3

InChI Key

HFRUNLRFNNTTPQ-UHFFFAOYSA-N

SMILES

CC1SC(SS1)C

Solubility

insoluble in water; soluble in fat

Canonical SMILES

CC1SC(SS1)C

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